1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine Hydrochloride
Overview
Description
Mechanism of Action
Target of Action
4-Methoxy PCP, also known as 1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine Hydrochloride or 4-Methoxy Phencyclidine Hydrochloride, is a dissociative anesthetic drug . It primarily targets the σ-2 receptor , the NMDA receptor , and the serotonin transporter . The σ-2 receptor is involved in lipid transport and cell proliferation, the NMDA receptor plays a key role in synaptic plasticity and memory function, and the serotonin transporter is responsible for the reuptake of serotonin from the synaptic cleft .
Mode of Action
4-Methoxy PCP preferentially binds to the σ-2 receptor, with a Ki value of 143 nM, and less weakly binds to the NMDA receptor and serotonin transporter, with Ki values of 404 nM and 844 nM, respectively . This binding activity alters the normal functioning of these targets, leading to the drug’s psychoactive effects .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. It has been found to activate the mesolimbic dopamine pathway and alter the levels of CREB , deltaFosB , and BDNF in the nucleus accumbens . These changes can lead to rewarding and reinforcing effects .
Pharmacokinetics
It is known to be orally active, with some users requiring doses in excess of 100 mg for desired effects . Its bioavailability and ADME properties (Absorption, Distribution, Metabolism, and Excretion) are yet to be fully understood .
Result of Action
The molecular and cellular effects of 4-Methoxy PCP’s action include alterations in the levels of tyrosine hydroxylase, DRD1, DRD2, and dopamine, as well as that of p-CREB, deltaFosB, and BDNF . These changes can lead to various psychoactive effects, including dissociation .
Biochemical Analysis
Biochemical Properties
4-Methoxy Phencyclidine Hydrochloride interacts with several enzymes, proteins, and other biomolecules. It has a Ki value of 143 nM for the σ-2 receptor, and less weakly binds the NMDA receptor and serotonin transporter with Ki values of 404 and 844 nM, respectively . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
4-Methoxy Phencyclidine Hydrochloride exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It preferentially binds the σ-2 receptor and less weakly binds the NMDA receptor and serotonin transporter .
Dosage Effects in Animal Models
The effects of 4-Methoxy Phencyclidine Hydrochloride vary with different dosages in animal models
Preparation Methods
The synthesis of 4-methoxy PCP (hydrochloride) involves several stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial production methods for 4-methoxy PCP (hydrochloride) are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-Methoxy PCP (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Methoxy PCP (hydrochloride) has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: The compound is studied for its effects on the central nervous system, particularly its interaction with the NMDA receptor.
Medicine: Research on 4-methoxy PCP (hydrochloride) includes its potential use as an anesthetic and its effects on neurotransmitter systems.
Comparison with Similar Compounds
4-Methoxy PCP (hydrochloride) is similar to other phencyclidine analogs such as:
3-Methoxy PCP: Differing by the position of the methoxy group on the phenyl ring.
Methoxetamine: An analog of ketamine with a methoxy group on the phenyl ring.
Ketamine: A well-known dissociative anesthetic with a similar mechanism of action.
Compared to these compounds, 4-methoxy PCP (hydrochloride) has a unique pharmacological profile due to its specific binding affinities and effects on the NMDA and sigma receptors .
Properties
IUPAC Name |
1-[1-(4-methoxyphenyl)cyclohexyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO.ClH/c1-20-17-10-8-16(9-11-17)18(12-4-2-5-13-18)19-14-6-3-7-15-19;/h8-11H,2-7,12-15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAFJNVLHWQLHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCCC2)N3CCCCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858001 | |
Record name | 1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2185-93-5 | |
Record name | 4-Methoxyphencyclidine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002185935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2185-93-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHOXYPHENCYCLIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9ADT7AW3J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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